molecular formula C22H18N4O3S B2955263 5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-82-1

5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2955263
CAS RN: 898418-82-1
M. Wt: 418.47
InChI Key: AJIVOKUDGVEEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis of compounds incorporating elements like furan, thiazolo, and triazol units involves complex reactions, offering a diverse range of biological activities. Studies have demonstrated the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities (Başoğlu et al., 2013). These synthetic pathways typically involve the formation of Mannich bases, Schiff bases, and various cyclization reactions to create structurally diverse molecules with potential biological applications.

Antimicrobial Activities

Compounds featuring furan and thiazolo scaffolds have been explored for their antimicrobial potential. The design and synthesis of such molecules aim to target a broad spectrum of microorganisms. For instance, novel triazoloquinazolines containing benzenesulfonamide moieties have shown good antipyretic and anti-inflammatory activities, highlighting the therapeutic potential of these heterocyclic compounds (Ghorab et al., 2010). Similarly, derivatives synthesized from furan-2-carbohydrazide exhibited antimicrobial properties, underscoring the relevance of these chemical structures in developing new antimicrobial agents.

Biological Activities Beyond Antimicrobial Properties

Research into compounds similar to the one also extends into areas beyond antimicrobial activity. For example, the electro-oxidation study of 3,4-dihydroxybenzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one led to the unique synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, offering a glimpse into the electrochemical synthesis methods that can be applied to similar compounds for various biological applications (Fotouhi et al., 2007).

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-21-19(30-22-23-20(24-26(21)22)17-8-4-12-29-17)18(16-7-3-11-28-16)25-10-9-14-5-1-2-6-15(14)13-25/h1-8,11-12,18,27H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIVOKUDGVEEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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